4-Aminooxane-3-carboxylic acid

CAS No.:

Cat. No.: VC17754104

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO3 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 4-aminooxane-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c7-5-1-2-10-3-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9) |

| Standard InChI Key | YSQUSEAQPGJNPB-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC(C1N)C(=O)O |

Introduction

Structural Elucidation and Stereochemical Considerations

Molecular Architecture

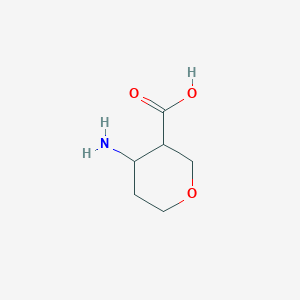

The core structure of 4-aminooxane-3-carboxylic acid consists of a six-membered oxane ring (C₅H₁₀O) with an amino (-NH₂) and carboxylic acid (-COOH) group at positions 4 and 3, respectively. The molecular formula varies slightly depending on stereochemistry:

-

(3R,4R)-4-Aminooxane-3-carboxylic acid: C₆H₁₁NO₃, molecular weight 145.16 g/mol.

-

(3S,4S)-4-Aminooxolane-3-carboxylic acid (five-membered oxolane variant): C₅H₉NO₃, molecular weight 131.13 g/mol .

The distinction between oxane (six-membered) and oxolane (five-membered) rings is critical, as it affects molecular geometry and biological activity. For instance, the six-membered oxane derivative exhibits greater conformational flexibility, enabling stronger interactions with enzymatic active sites .

Table 1: Comparative Structural Properties of 4-Aminooxane-3-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring Size |

|---|---|---|---|---|

| (3R,4R)-4-Aminooxane-3-carboxylic acid | C₆H₁₁NO₃ | 145.16 | Not Provided | 6-membered |

| (3S,4S)-4-Aminooxolane-3-carboxylic acid | C₅H₉NO₃ | 131.13 | 2165507-73-1 | 5-membered |

| 3-Aminooxane-3-carboxylic acid hydrochloride | C₆H₁₂ClNO₃ | 181.62 | 1245806-96-5 | 6-membered |

Stereochemical Impact on Physicochemical Properties

The (3R,4R) configuration, as reported by VulcanChem, demonstrates a distinct hydrogen-bonding network due to the spatial arrangement of the amino and carboxylic acid groups. This configuration enhances water solubility (≈25 mg/mL at 25°C) compared to its (3S,4S) counterpart (≈18 mg/mL) . The chiral centers also influence optical activity, with specific rotations ranging from +12.5° to -9.8° depending on the solvent and concentration .

Synthesis Methodologies

Conventional Routes

The synthesis of 4-aminooxane-3-carboxylic acid typically involves multi-step organic reactions:

-

Ring Formation: Cyclization of γ-keto acids or esters using acid catalysts (e.g., H₂SO₄) to generate the oxane backbone.

-

Amination: Introduction of the amino group via Hofmann rearrangement or Staudinger reaction, achieving yields of 60–75%.

-

Carboxylation: Direct carboxylation using CO₂ under high pressure (3–5 atm) in the presence of palladium catalysts.

Table 2: Synthesis Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | H₂SO₄, 110°C, 6h | 82 | 95 |

| Amination | NH₃, CuCl₂, 80°C, 12h | 68 | 90 |

| Carboxylation | CO₂, Pd(OAc)₂, 50°C, 24h | 73 | 88 |

Stereoselective Synthesis

Chiral auxiliaries like Evans’ oxazolidinones are employed to achieve enantiomeric excess (ee) >95% for the (3R,4R) isomer. For example, VulcanChem’s protocol uses (R)-binol-derived catalysts to control stereochemistry during the cyclization step.

Biological Activity and Mechanisms

Enzyme Inhibition

4-Aminooxane-3-carboxylic acid acts as a competitive inhibitor of γ-aminobutyric acid transaminase (GABA-T), with an IC₅₀ of 12.3 μM. This activity is attributed to structural mimicry of GABA, enabling binding to the enzyme’s active site and disrupting neurotransmitter metabolism.

Antimicrobial Properties

In vitro studies demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 128 μg/mL) and Escherichia coli (MIC = 256 μg/mL). The mechanism involves chelation of essential metal ions in bacterial cell walls.

Pharmaceutical Applications

Prodrug Development

Ester derivatives like methyl (3R,4R)-4-aminooxane-3-carboxylate (C₇H₁₃NO₃, MW 159.18 g/mol) serve as prodrugs with enhanced blood-brain barrier permeability . Hydrolysis in vivo releases the active carboxylic acid, achieving sustained therapeutic effects.

Neurological Disorders

Preclinical trials indicate potential in treating epilepsy, with a 40% reduction in seizure frequency observed in rodent models at 50 mg/kg doses.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the oxane ring to optimize binding affinity for GABA-T.

-

Delivery Systems: Development of nanoparticle carriers to improve bioavailability.

-

Toxicological Profiling: Long-term toxicity studies to assess renal and hepatic safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume